Retinol
Overview
Description
Vitamin A is a fat-soluble vitamin essential for various physiological functions. It encompasses a group of chemically related organic compounds, including retinol, retinal (retinaldehyde), retinoic acid, and several provitamin carotenoids, most notably beta-carotene . Vitamin A is crucial for vision, immune system function, and cellular communication .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vitamin A can be synthesized through several chemical routes. One common method involves the condensation of 3-methyl-4-oxo-2-buten-1-base acetate with tetraethyl methylenediphosphonate under alkaline conditions to produce an intermediate, which then undergoes a Wittig-Horner condensation reaction with 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butene-1-aldehyde to generate vitamin A acetate .
Industrial Production Methods
Industrial production of vitamin A often involves microencapsulation to enhance its stability. Techniques such as spray drying, extrusion, and freeze-drying are employed. For instance, vitamin A can be microencapsulated using gelatin, carboxymethyl cellulose, and salt as shell materials, with transglutaminase and sucrose ester added to improve encapsulation efficiency .
Chemical Reactions Analysis
Types of Reactions
Vitamin A undergoes various chemical reactions, including oxidation, reduction, and isomerization. Retinol can be oxidized to retinal and further to retinoic acid, which is an irreversible process .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions are retinal and retinoic acid. Retinal plays a crucial role in vision, while retinoic acid is involved in gene transcription regulation .
Scientific Research Applications
Vitamin A has extensive applications in scientific research:
Chemistry: Used as a model compound for studying oxidation and reduction reactions.
Biology: Essential for studying cellular differentiation and growth.
Medicine: Used in the treatment of vitamin A deficiency, acne, and certain types of leukemia
Industry: Incorporated into dietary supplements and fortified foods to prevent deficiency.
Mechanism of Action
Vitamin A exerts its effects through its active metabolites, retinal and retinoic acid. Retinal is crucial for vision as it combines with opsin to form rhodopsin, a light-absorbing molecule in the retina . Retinoic acid binds to nuclear receptors (retinoic acid receptors and retinoid X receptors), regulating gene transcription and influencing cellular processes such as differentiation and proliferation .
Comparison with Similar Compounds
Similar Compounds
Beta-carotene: A provitamin A carotenoid that is converted into vitamin A in the liver.
Retinoic acid: A metabolite of vitamin A with similar biological activity.
Adapalene and Tretinoin: Synthetic retinoids used in dermatology.
Uniqueness
Vitamin A is unique due to its dual role in vision and gene regulation. Unlike beta-carotene, which requires conversion, vitamin A is directly active in its retinol form. Retinoic acid, while similar, is more potent in gene transcription regulation but does not play a role in vision .
Properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIPGXGPPPQFEQ-OVSJKPMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
Record name | VITAMIN A | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID3023556 | |
Record name | Retinol | |
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Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Vitamin a appears as yellow crystals or orange solid. Practically water insoluble. (NTP, 1992), Solid; [Merck Index] Yellow or orange solid; [NTP], Solid | |
Record name | VITAMIN A | |
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Record name | Vitamin A | |
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Record name | Vitamin A | |
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Boiling Point |
279 to 280 °F at 1e-06 mmHg (NTP, 1992), 137-138 °C at 1X10-6 mm Hg | |
Record name | VITAMIN A | |
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Record name | VITAMIN A | |
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Solubility |
Practically insoluble (NTP, 1992), Practically insoluble in water or glycerol; soluble in absolute alcohol, methanol, chloroform, ether, fats and oils, Sol in ethanol and acetone and benzene | |
Record name | VITAMIN A | |
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Record name | Vitamin A | |
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Vapor Pressure |
0.00000008 [mmHg], 7.5X10-8 mm Hg at 25 °C /Estimated/ | |
Record name | Vitamin A | |
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Mechanism of Action |
Vision:Vitamin A (all-trans retinol) is converted in the retina to the 11-cis-isomer of retinaldehyde or 11-cis-retinal. 11-cis-retinal functions in the retina in the transduction of light into the neural signals necessary for vision. 11-cis-retinal, while attached to opsin in rhodopsin is isomerized to all-trans-retinal by light. This is the event that triggers the nerve impulse to the brain which allows for the perception of light. All-trans-retinal is then released from opsin and reduced to all-trans-retinol. All-trans-retinol is isomerized to 11-cis-retinol in the dark, and then oxidized to 11-cis-retinal. 11-cis-retinal recombines with opsin to re-form rhodopsin. Night blindness or defective vision at low illumination results from a failure to re-synthesize 11-cis retinal rapidly. Epithelial differentiation: The role of Vitamin A in epithelial differentiation, as well as in other physiological processes, involves the binding of Vitamin A to two families of nuclear retinoid receptors (retinoic acid receptors, RARs; and retinoid-X receptors, RXRs). These receptors function as ligand-activated transcription factors that modulate gene transcription. When there is not enough Vitamin A to bind these receptors, natural cell differentiation and growth are interrupted., Topical vitamin A can reverse the impairment of wound healing seen in patients receiving corticosteroids, perhaps by restoring the normal inflammatory reaction in the wound. The possibility has been suggested that systemic vitamin A could inhibit the anti-inflammatory effect of systemic corticosteroids., Retinol arrested proliferation of cultured neuroblastoma cells at concentrations of 50 um. A correlation existed between inhibition of growth and inhibition of ornithine decarboxylase in both neuroblastoma cells and glioma cells with retinol., In rats exptl-hypervitaminosis A has been shown ... to produce severe damage of the retina, mainly in the pigment epithelium according to electron microscopy. Alcohol dehydrogenase activity was shown to disappear in the pigment epithelium and visual cells ... ., /The authors/ have shown that in an experimental cell culture system consisting of carcinogen-treated 10T1/2 cells, both retinoids and all dietary carotenoids examined can reversibly inhibit neoplastic transformation in the post-initiation phase of carcinogenesis. This activity strongly correlates with their ability to increase gap junctional intercellular communication by up-regulating the expression of the gene CX43 (connexin43). Connexins comprise the structural unit of gap junctions, organelles which allow direct transfer of signals, nutrients and waste products between contacting cells. CX43 is the most widely expressed member of the gap junction family of genes, and we have demonstrated that its expression is strongly down-regulated in human cancers and in several premalignant conditions. When several human tumour cell lines were genetically engineered to conditionally express CX43 under the influence of a tetracycline promoter, their neoplastic phenotype was strongly attenuated. Specifically, induced cells were inhibited from growing in an anchorage-independent manner and, additionally, growth as xenografts in immunocompromised animals was also strongly attenuated. Growth inhibition in suspension was associated both with increased G(1) cell-cycle arrest and with increased apoptosis. /The authors/ propose a model whereby junctional communication allows the transfer of growth inhibitory signals from normal to neoplastic cells and that retinoids and carotenoids, by increasing signal transfer, act to prevent cancer. | |
Record name | Vitamin A | |
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Color/Form |
Solvated crystals from polar solvents, such as methanol or ethyl formate | |
CAS No. |
11103-57-4, 68-26-8 | |
Record name | VITAMIN A | |
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Record name | Retinol | |
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Record name | Retinol [INN:BAN] | |
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Record name | Vitamin A | |
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Record name | Retinol | |
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Record name | Retinol | |
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Record name | RETINOL | |
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Record name | VITAMIN A | |
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Melting Point |
144 to 147 °F (NTP, 1992), 62-64 °C, Pale yellow prismatic crystals from methanol; mp: 57-58 °C; UV max (ethanol): 326 nm (E=1,550, 1%, 1 cm) /Retinol acetate/, Amorphous or crystalline; mp: 28-29 °C; UV max (ethanol); 325-328 nm (E=975, 1%, 1 cm) /Retinol palmitate/, 61 - 63 °C | |
Record name | VITAMIN A | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.